molecular formula INO4 B14433240 (Iodosyloxy)(dioxo)-lambda~5~-azane CAS No. 76122-09-3

(Iodosyloxy)(dioxo)-lambda~5~-azane

Cat. No.: B14433240
CAS No.: 76122-09-3
M. Wt: 204.909 g/mol
InChI Key: NTKWVWHVNDOGHE-UHFFFAOYSA-N
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Description

(Iodosyloxy)(dioxo)-lambda~5~-azane is a compound that features an iodine atom bonded to an oxygen atom, which is further bonded to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Iodosyloxy)(dioxo)-lambda~5~-azane typically involves the reaction of iodine-containing compounds with nitrogen and oxygen sources under controlled conditions. One common method involves the use of iodine pentoxide (I2O5) and ammonia (NH3) in a solvent such as acetonitrile. The reaction is carried out at room temperature, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(Iodosyloxy)(dioxo)-lambda~5~-azane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (Iodosyloxy)(dioxo)-lambda~5~-azane is used as an oxidizing agent in organic synthesis. It facilitates the formation of carbon-oxygen bonds and is employed in the synthesis of complex molecules .

Biology

The compound is studied for its potential biological activity, including antimicrobial and antiviral properties. It is also used in biochemical assays to study oxidative stress and related cellular processes .

Medicine

In medicine, this compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting oxidative stress-related diseases .

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its oxidizing properties are harnessed in various manufacturing processes, including the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of (Iodosyloxy)(dioxo)-lambda~5~-azane involves the transfer of oxygen atoms to substrates, leading to oxidation reactions. The compound interacts with molecular targets such as enzymes and proteins, modulating their activity through oxidative modifications. This can affect various cellular pathways, including those involved in metabolism and signal transduction .

Comparison with Similar Compounds

Similar Compounds

    Iodoxybenzoic acid (IBX): Another iodine-based oxidizing agent used in organic synthesis.

    Dess-Martin periodinane (DMP): A widely used reagent for the oxidation of alcohols to aldehydes and ketones.

    Sodium periodate (NaIO4): An oxidizing agent used in the cleavage of vicinal diols.

Uniqueness

(Iodosyloxy)(dioxo)-lambda~5~-azane is unique due to its specific structure, which allows for selective oxidation reactions. Its ability to transfer oxygen atoms efficiently makes it a valuable reagent in both laboratory and industrial settings .

Properties

CAS No.

76122-09-3

Molecular Formula

INO4

Molecular Weight

204.909 g/mol

IUPAC Name

iodosyl nitrate

InChI

InChI=1S/INO4/c3-1-6-2(4)5

InChI Key

NTKWVWHVNDOGHE-UHFFFAOYSA-N

Canonical SMILES

[N+](=O)([O-])OI=O

Origin of Product

United States

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